

theoretical properties of 6-Methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxyquinoline-3-carboxylic acid

Cat. No.: B1355483

[Get Quote](#)

An In-depth Technical Guide to the Theoretical Properties of **6-Methoxyquinoline-3-carboxylic Acid**

Abstract: This technical guide provides a comprehensive analysis of the theoretical properties of **6-Methoxyquinoline-3-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging established computational chemistry principles, this document explores the molecule's structural, electronic, and spectroscopic characteristics. The guide is intended for researchers, scientists, and drug development professionals, offering foundational insights into the molecule's behavior and potential applications, grounded in Density Functional Theory (DFT) and other computational methods.

Introduction

6-Methoxyquinoline-3-carboxylic acid belongs to the quinoline class of compounds, a nitrogen-containing heterocyclic aromatic scaffold that is a cornerstone in pharmaceutical development. Quinoline derivatives are known for a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.^[1] The subject of this guide, with its methoxy and carboxylic acid substitutions, presents a unique electronic and structural profile. Understanding its theoretical properties is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacophore or functional material. This guide synthesizes fundamental physicochemical data with advanced computational predictions to create a detailed molecular portrait.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its macroscopic behavior and its interactions in a biological system. The properties of **6-Methoxyquinoline-3-carboxylic acid** are derived from its fused aromatic system and its functional groups.

The molecule's structure consists of a quinoline core, which is a fusion of a benzene ring and a pyridine ring. A methoxy group (-OCH₃) is attached at the 6-position of the quinoline ring, and a carboxylic acid group (-COOH) is at the 3-position.

Caption: 2D structure of **6-Methoxyquinoline-3-carboxylic acid**.

A summary of its key physicochemical properties, sourced from chemical databases, is presented below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ NO ₃	[2] [3]
Molecular Weight	203.19 g/mol	[2]
IUPAC Name	6-methoxyquinoline-3-carboxylic acid	[2]
CAS Number	71082-47-8	[2] [3]
Canonical SMILES	COC1=CC2=CC(=CN=C2C=C1)C(=O)O	[2]
InChI Key	QSFFBQNKTUMKNW-UHFFFAOYSA-N	[2]
Predicted pKa	3.25 ± 0.14 (for ethyl ester derivative)	[4]
Form	Solid	[3]

Note: The predicted pKa value is for the related ethyl ester and is provided for estimation purposes; the carboxylic acid moiety will have its own distinct pKa.

Theoretical Spectroscopic Profiles

While experimental data requires synthesis and purification, theoretical spectroscopy provides valuable predictive insights into the molecule's identity and structure.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. The quinoline ring protons will appear in the aromatic region (typically 7.0-9.0 ppm). The proton at the C2 position is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the adjacent nitrogen atom. The methoxy group will present a sharp singlet around 3.9-4.1 ppm.^[5] The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which may be exchangeable with D_2O .
- ^{13}C NMR Spectroscopy: The spectrum will show 11 distinct carbon signals. The carboxyl carbon will be the most downfield signal (>160 ppm). The carbons of the quinoline ring will resonate in the 110-150 ppm range. The methoxy carbon will appear as a distinct signal around 55-60 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum is predicted to show characteristic absorption bands. A broad O-H stretch from the carboxylic acid will be prominent around $2500\text{-}3300\text{ cm}^{-1}$. A sharp C=O stretch from the carbonyl group will appear around $1700\text{-}1725\text{ cm}^{-1}$. C-O stretching vibrations from the methoxy and carboxylic acid groups will be visible in the $1200\text{-}1300\text{ cm}^{-1}$ region. C=N and C=C stretching vibrations from the aromatic quinoline system will be observed in the $1450\text{-}1600\text{ cm}^{-1}$ range.
- UV-Visible Spectroscopy: The UV-Vis spectrum, governed by $\pi\rightarrow\pi^*$ and $n\rightarrow\pi^*$ electronic transitions within the conjugated quinoline system, is expected to show strong absorption bands in the UV region. The extended conjugation of the quinoline ring system typically results in multiple absorption maxima.^[6]

Quantum Chemical Analysis via Density Functional Theory (DFT)

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules.^{[7][8]} By solving approximations of the Schrödinger equation, DFT can predict a molecule's geometry, energy levels, and reactivity, offering insights that are often difficult to obtain experimentally.^[1]

Geometric Optimization

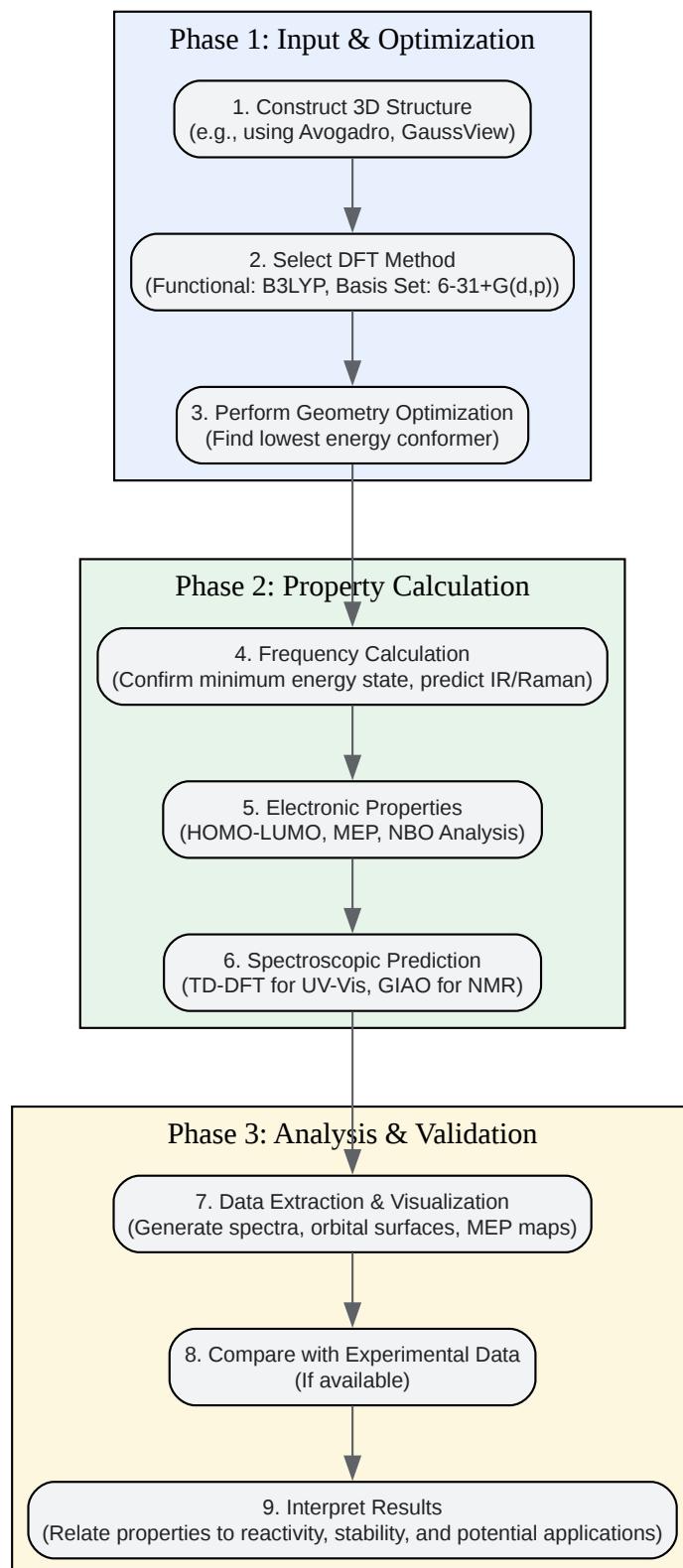
The first step in any DFT analysis is to find the lowest energy conformation of the molecule. The geometry of **6-Methoxyquinoline-3-carboxylic acid** would be optimized, typically using a functional like B3LYP with a basis set such as 6-31+G(d,p).^[6] This process reveals the precise bond lengths, bond angles, and dihedral angles of the most stable structure. The planarity of the quinoline ring is a key feature, while the orientation of the carboxylic acid and methoxy groups relative to the ring will be determined.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic properties.^[6]

- HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be delocalized over the electron-rich quinoline ring system, particularly the benzene portion enhanced by the electron-donating methoxy group.
- LUMO: Represents the ability to accept an electron. The LUMO is likely to be centered on the electron-deficient pyridine part of the quinoline ring and the carboxylic acid group.
- HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.^[6] A small energy gap suggests the molecule is more reactive and can be easily excited, which is relevant for its optical and electronic properties.

Molecular Electrostatic Potential (MEP)


An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack.

- Red Regions (Negative Potential): These indicate electron-rich areas and are susceptible to electrophilic attack. For **6-Methoxyquinoline-3-carboxylic acid**, these regions are expected around the nitrogen atom and the carbonyl oxygen of the carboxylic acid.
- Blue Regions (Positive Potential): These indicate electron-poor areas, susceptible to nucleophilic attack. The most positive potential is anticipated on the acidic proton of the

carboxyl group.

Hypothetical Workflow for Theoretical Analysis

Executing a theoretical analysis of a novel compound follows a structured, multi-step process. This workflow ensures that the computational results are reliable and provide meaningful chemical insights.

[Click to download full resolution via product page](#)

Caption: Workflow for DFT-based theoretical property analysis.

Protocol for DFT Calculation:

- Structure Generation: A 3D model of **6-Methoxyquinoline-3-carboxylic acid** is constructed using molecular modeling software.
- Input File Preparation: An input file is created for a quantum chemistry package (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the level of theory (e.g., B3LYP/6-31+G(d,p)), and the type of calculation (e.g., optimization followed by frequency).
- Geometry Optimization: The calculation is run to find the minimum energy structure. This is a computationally intensive step.
- Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This output also provides the data for the theoretical IR spectrum.
- Single-Point Energy Calculations: Using the optimized geometry, further calculations are performed to determine electronic properties like molecular orbitals (HOMO/LUMO), electrostatic potential, and charge distribution (NBO analysis).[\[7\]](#)
- Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies, which allows for the prediction of the UV-Visible spectrum.[\[6\]](#)

Conclusion

The theoretical properties of **6-Methoxyquinoline-3-carboxylic acid**, predicted through computational modeling, paint a picture of a reactive yet stable molecule with significant potential. Its electronic profile, characterized by distinct electron-rich and electron-poor regions, suggests a versatile scaffold for chemical modification. The predicted spectroscopic signatures provide a roadmap for its experimental identification and characterization. This in-depth theoretical guide serves as a critical first step for any research endeavor involving this compound, enabling a more targeted and efficient approach to drug design, synthesis, and materials application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 6-Methoxyquinoline-3-carboxylic acid | C11H9NO3 | CID 14241502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-METHOXYQUINOLINE-3-CARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 4. 6-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 26660-48-0 [amp.chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benz[b]Pyridine) [scirp.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives [mdpi.com]
- To cite this document: BenchChem. [theoretical properties of 6-Methoxyquinoline-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1355483#theoretical-properties-of-6-methoxyquinoline-3-carboxylic-acid\]](https://www.benchchem.com/product/b1355483#theoretical-properties-of-6-methoxyquinoline-3-carboxylic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com